2-ethyl-1H-indole-3-carbaldehyde
Description
Properties
CAS No. |
95202-42-9 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Traditional Vilsmeier-Haack Protocol
The classical procedure involves generating the Vilsmeier reagent by combining phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). For 2-ethyl-1H-indole-3-carbaldehyde, the reaction proceeds as follows:
-
Reagent Preparation : POCl₃ (1.5 equiv) is added dropwise to anhydrous DMF at 0–5°C, forming the chloroimminium ion intermediate.
-
Substrate Activation : 2-Ethylindole (1.0 equiv) is dissolved in DMF, and the Vilsmeier reagent is introduced at low temperatures to prevent premature decomposition.
-
Formylation : The mixture is heated to 80–90°C for 5–8 hours, enabling electrophilic attack at the 3-position.
-
Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the product, which is recrystallized from methanol/acetone.
Critical Parameters :
Catalytic Vilsmeier-Haack with P(III)/P(V)=O Cycling
Recent advances enable catalytic POCl₃ usage via phospholene oxide mediators. For example, 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%) facilitates formylation of indole derivatives at 80°C in DMF. This method achieves 70–85% yields for deuterated analogs, suggesting comparable efficiency for non-deuterated 2-ethylindole.
Fischer Indole Synthesis: Constructing the Alkylated Indole Core
The Fischer indole synthesis provides direct access to 2-alkylated indoles, which can subsequently be formylated.
Cyclization of Ethyl-Substituted Hydrazones
-
Hydrazine Formation : Phenylhydrazine reacts with ethyl methyl ketone in acidic ethanol to form the corresponding hydrazone.
-
Cyclization : Heating the hydrazone in HCl/ethanol induces cyclodehydration, yielding 2-ethylindole.
-
Formylation : The product is subjected to Vilsmeier-Haack conditions to install the 3-carbaldehyde group.
Yield Considerations :
-
Cyclization typically achieves 60–75% yields for 2-alkylindoles.
-
Subsequent formylation adds a 20–30% yield penalty due to side reactions.
Alternative Synthetic Routes
Microwave-Assisted Electrocyclic Cyclization
A novel route involves nitrovinylindole intermediates. For instance, (E)-3-(2-nitrovinyl)-2-ethyl-1H-indole undergoes microwave-assisted cyclization in n-butanol at 200°C to form β-carbolines, though retro-engineering this process could yield this compound via nitro group oxidation.
Oxidative Alkylation
2-Ethylindole can be synthesized via Friedel-Crafts alkylation of indole with ethyl bromide in the presence of AlCl₃, followed by formylation. However, this method risks over-alkylation and requires rigorous temperature control.
Comparative Analysis of Methods
*Reported for deuterated analogs; estimated for non-deuterated.
Experimental Optimization and Data
Vilsmeier-Haack Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: 2-ethyl-1H-indole-3-carboxylic acid.
Reduction: 2-ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis Applications
Precursor in Heterocyclic Chemistry
2-Ethyl-1H-indole-3-carbaldehyde serves as a precursor for various heterocyclic compounds. Its structure allows for the formation of complex molecules through multiple synthetic pathways:
- Synthesis of Carbazoles : This compound can be transformed into carbazole derivatives, which are important in organic electronics and as fluorescent materials.
- Formation of Triazoles and Pyrazoles : These derivatives are synthesized through cyclization reactions, contributing to the development of new pharmaceuticals and agrochemicals.
Multicomponent Reactions
Recent studies have highlighted the use of this compound in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. For example:
- One-Pot Reactions : The compound has been utilized in one-pot reactions to produce various functionalized indole derivatives, showcasing its versatility in synthetic chemistry .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells, making it a candidate for developing novel anticancer agents:
- Mechanism of Action : The compound interacts with various cellular pathways, influencing gene expression and cellular metabolism to promote cancer cell death.
Antimicrobial and Antiviral Activities
The compound also demonstrates antimicrobial properties against various pathogens:
- Inhibition Studies : Several studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity .
- Antiviral Potential : Its derivatives have been explored for antiviral applications, particularly against viral infections related to respiratory diseases .
Pharmaceutical Applications
Drug Development
Given its biological activities, this compound is being investigated for its potential in drug development:
- Therapeutic Targets : The compound's derivatives are being designed to target specific diseases such as cancer and infectious diseases, with ongoing research focused on optimizing their efficacy and safety profiles .
Industrial Applications
Dyes and Pigments Production
Beyond its applications in pharmaceuticals, this compound is also utilized in the production of dyes and pigments due to its vibrant color properties:
- Colorant Development : Its derivatives are employed in creating colorants for textiles and other materials, demonstrating its industrial relevance .
Case Studies
Mechanism of Action
The mechanism of action of 2-ethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives can act as receptor agonists or antagonists, modulating the activity of specific receptors in biological systems. They can also inhibit enzymes or interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-ethyl-1H-indole-3-carbaldehyde and its analogs, based on evidence from substituted indole derivatives:
Key Comparative Insights:
Reactivity and Electronic Effects: Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in 2-chloro-1-methyl-1H-indole-3-carbaldehyde increases electrophilicity at the 3-position, making it more reactive in nucleophilic additions compared to the ethyl-substituted analog .
Steric and Solubility Considerations :
- Bulky substituents (e.g., 1-(2-methoxybenzyl)) in analogs like 1-(2-methoxybenzyl)-1H-indole-3-carbaldehyde reduce solubility in polar solvents but may improve binding specificity in biological targets .
- The ethyl group in this compound likely offers a balance between lipophilicity and steric bulk, making it suitable for cross-coupling reactions .
Applications and Commercial Viability :
- Chloro- and methyl-substituted derivatives (e.g., 2-chloro-1-methyl-1H-indole-3-carbaldehyde) are commonly used as intermediates in drug synthesis due to their stability and reactivity .
- Furan- and thiophene-containing analogs (e.g., 2-(furan-2-yl)-1H-indole-3-carbaldehyde) are explored in materials science for their optoelectronic properties but face challenges in large-scale production .
Research Findings and Limitations
- Structural Data Gaps : While crystallographic data for this compound are absent in the evidence, analogs like 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde have been structurally characterized using SHELX software, highlighting the importance of X-ray diffraction for confirming substituent orientations .
Biological Activity
2-Ethyl-1H-indole-3-carbaldehyde is a compound within the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, and related research findings.
Chemical Structure and Synthesis
This compound features an ethyl group at the 2-position and an aldehyde functional group at the 3-position of the indole structure. This unique configuration contributes to its reactivity and biological efficacy. The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing indole derivatives and aldehydes under acidic conditions.
- Electrocyclic Cyclization : Employing microwave-assisted techniques to facilitate the reaction of 3-nitrovinylindoles with appropriate reagents .
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activities. These compounds interact with various microbial targets, potentially disrupting their growth and reproduction. Studies have shown that derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Indole-based compounds are recognized for their anticancer properties, often acting through multiple mechanisms. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. Research findings suggest that it may inhibit tumor growth by affecting cell cycle regulation and promoting programmed cell death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It shows promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress. This activity is attributed to its ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .
Comparative Analysis with Related Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes some related indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylindole-3-carboxaldehyde | Methyl group at position 1 | Antimicrobial, anticancer |
| Indole-3-carboxaldehyde | Lacks ethyl and methyl groups | Anticancer, neuroprotective |
| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | Contains an epoxide group | Unique reactivity; potential for drug development |
This comparison highlights how variations in substituents affect the chemical behavior and biological efficacy of these compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) after 48 hours .
- Neuroprotection Trials : Animal models treated with this compound showed improved cognitive function in memory tests compared to control groups, suggesting its potential use in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-ethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation or Friedel-Crafts alkylation. For example, indole derivatives are reacted with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80–110°C to introduce the aldehyde group at the 3-position . Ethylation at the 2-position can be achieved using ethyl halides under basic conditions (e.g., NaH in DMF) . Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of POCl₃ or alkylating agents. Purification via column chromatography (e.g., petroleum ether/ethyl acetate) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and DEPT-135) to identify the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~2.8–3.1 ppm for CH₂) and aldehyde proton (δ ~9.8–10.2 ppm). IR spectroscopy confirms the C=O stretch (~1680 cm⁻¹). Single-crystal X-ray diffraction (using SHELXL ) resolves regiochemistry and molecular packing. Mass spectrometry (HRMS) validates the molecular ion (C₁₁H₁₁NO, m/z ~173.08) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the alkylation of 1H-indole-3-carbaldehyde to introduce the ethyl group?
- Methodological Answer : Competing N-alkylation can be minimized by using bulky bases (e.g., NaH) to deprotonate the indole NH selectively, favoring C-2 alkylation. Solvent effects (e.g., DMF vs. THF) and temperature control (0–25°C) also suppress byproducts . Monitoring reaction progress via TLC and quenching intermediates (e.g., with aqueous NH₄Cl) improves selectivity. Computational modeling (DFT) predicts regioselectivity trends for ethylation .
Q. How do steric and electronic effects of the ethyl group influence the compound’s reactivity in cross-coupling or cyclization reactions?
- Methodological Answer : The ethyl group at C-2 introduces steric hindrance, slowing electrophilic substitution at C-5/C-6 positions. Electronic effects (via hyperconjugation) enhance aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). For Suzuki-Miyaura coupling, steric bulk may require Pd catalysts with larger ligands (e.g., XPhos) to improve efficiency .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols (CLSI guidelines) and validate cytotoxicity (MTT assays) to isolate structure-activity relationships. Comparative studies with analogs (e.g., methyl or propyl substitutions) clarify the ethyl group’s role .
Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with ATP-binding pockets or allosteric sites. Pharmacophore mapping identifies critical hydrogen bonds (aldehyde O with Lys/Arg residues) and hydrophobic contacts (ethyl group with nonpolar pockets). Validate predictions with SPR or ITC binding assays .
Methodological Design & Data Analysis
Q. What experimental controls are critical when evaluating the photostability of this compound in drug formulation studies?
- Methodological Answer : Include light-exposed vs. dark-stored samples (ICH Q1B guidelines). Use UV-vis spectroscopy to track degradation (λmax ~300 nm for indole derivatives). HPLC-MS identifies photoproducts (e.g., oxidation at the aldehyde group). Antioxidants (e.g., BHT) or packaging under inert gas (N₂) mitigate decomposition .
Q. How should researchers design a SAR study to explore the ethyl group’s impact on anticancer activity?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (methyl, propyl) and compare IC₅₀ values across cancer cell lines (e.g., MCF-7, A549). Use ANOVA to assess significance (p < 0.05). Pair structural data (X-ray/NMR) with apoptosis assays (Annexin V/PI staining) to link steric effects to mechanistic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
